17beta-Hydroxyandrost-4-ene-3,16-dione, also known as 16-ketotestosterone, is a steroid compound with significant biological and pharmacological relevance. It is classified under androgens, which are hormones that play a role in male traits and reproductive activity. This compound is recognized for its structural similarity to testosterone, the primary male sex hormone, and has implications in both medicinal chemistry and sports science.
This compound can be derived from various natural sources, including animal tissues and certain plants. It is also synthesized in laboratories for research and pharmaceutical applications.
17beta-Hydroxyandrost-4-ene-3,16-dione is classified as a steroid due to its four-ring carbon structure characteristic of steroids. It falls under the broader category of androgens, which are responsible for the development of male characteristics.
The synthesis of 17beta-Hydroxyandrost-4-ene-3,16-dione can be achieved through several chemical pathways, including:
The most efficient synthetic route involves starting with androst-4-ene-3,17-dione as an initial material. Key steps include:
The molecular formula of 17beta-Hydroxyandrost-4-ene-3,16-dione is , with a molar mass of approximately 302.41 g/mol. The compound features a steroid backbone with specific functional groups that contribute to its biological activity.
17beta-Hydroxyandrost-4-ene-3,16-dione participates in various chemical reactions typical of steroid compounds:
These reactions are crucial for modifying the compound's properties for specific applications in pharmaceuticals and research.
The mechanism of action for 17beta-Hydroxyandrost-4-ene-3,16-dione primarily involves its interaction with androgen receptors in various tissues. Upon binding to these receptors, it influences gene expression related to male characteristics and reproductive functions.
Research indicates that this compound may also exhibit anabolic properties, promoting muscle growth and strength enhancements in certain contexts .
17beta-Hydroxyandrost-4-ene-3,16-dione is characterized by:
The compound is relatively stable under standard conditions but may decompose under extreme temperatures or reactive environments.
The primary applications of 17beta-Hydroxyandrost-4-ene-3,16-dione include:
17β-Hydroxyandrost-4-ene-3,16-dione (C₁₉H₂₆O₃) is a steroid metabolite positioned at the intersection of androgen and glucocorticoid pathways. Its biosynthesis originates from cholesterol via the Δ⁵-pathway (pregnenolone → 17α-hydroxypregnenolone → DHEA) or Δ⁴-pathway (progesterone → 17α-hydroxyprogesterone → androstenedione). Androstenedione (AD) serves as the direct precursor, undergoing sequential modifications at C16 and C17 positions. The compound retains the androstane backbone (C19) with keto groups at C3/C16 and a β-oriented hydroxyl at C17, distinguishing it from conventional androgens like testosterone [2] [7].
Table 1: Key Intermediates in 17β-Hydroxyandrost-4-ene-3,16-dione Biosynthesis
Precursor | Enzyme Involved | Product | Tissue Localization |
---|---|---|---|
Cholesterol | CYP11A1 | Pregnenolone | Adrenal, Gonads |
Progesterone | CYP17A1 | 17α-Hydroxyprogesterone | Adrenal, Gonads |
Androstenedione | AKR1C3/HSD17B | 17β-Hydroxyandrost-4-ene-3,16-dione | Liver, Steroidogenic Tissues |
17α-Hydroxypregnenolone | CYP17A1 | DHEA | Adrenal, Gonads |
The C17 hydroxylation is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), primarily AKR1C3 (type 5 17β-HSD) and HSD17B isoforms. These NADPH-dependent enzymes stereospecifically reduce the C17 keto group of androstenedione or 16-keto-androstenedione. Concurrently, the C16 keto group arises via oxidation by CYP450 isoforms or remains from incomplete reduction by 16α-HSDs. Structural analyses reveal that 17β-HSDs exhibit a conserved Rossmann fold for cofactor binding and a hydrophobic pocket accommodating the steroid D-ring, ensuring regioselectivity [8] [10]. Mutations in HSD17B3 disrupt testosterone synthesis but do not directly impair 17β-Hydroxyandrost-4-ene-3,16-dione formation, indicating redundancy among isoforms [7] [8].
Table 2: Enzymes Governing Key Modifications
Enzyme Class | Gene | Reaction Catalyzed | Cofactor | Subcellular Localization |
---|---|---|---|---|
17β-Hydroxysteroid Dehydrogenase | HSD17B3 | Androstenedione → Testosterone | NADPH | Cytosol |
Aldo-Keto Reductase | AKR1C3 | 16-Keto-androstenedione → 17β-Hydroxyandrost-4-ene-3,16-dione | NADPH | Cytosol |
Cytochrome P450 | CYP3A4 | 16α/β-Hydroxylation | NADPH-O₂ | Endoplasmic Reticulum |
Engineered Mycolicibacterium neoaurum strains enable one-pot biosynthesis of steroid derivatives from phytosterols (e.g., β-sitosterol). A 2022 study demonstrated the insertion of a mutant P450-BM3 (mP450-BM3) into an AD-producing strain, yielding 66.25 mg·L⁻¹ of 7β-hydroxyAD. This was enhanced to 164.52 mg·L⁻¹ by co-expressing NAD kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PDH) to regenerate NADPH. The pathway involves:
Table 3: Microbial Production Optimization for Steroid Derivatives
Engineering Strategy | Enzyme/Pathway Targeted | Yield Improvement | Final Titer (mg·L⁻¹) |
---|---|---|---|
mP450-BM3 expression | Heterologous hydroxylase | Baseline | 34.24 |
Protein engineering of mP450-BM3 | Hydroxylase activity | 1.38× | 66.25 |
+ NADK + G6PDH coexpression | NADPH regeneration | 2.48× | 164.52 |
Cytochrome P450 enzymes (CYPs) are pivotal in introducing oxygen atoms at inert steroid positions. Human CYP17A1 catalyzes 17α-hydroxylation and subsequent C17–C20 bond cleavage (lyase activity), though it does not directly synthesize 17β-Hydroxyandrost-4-ene-3,16-dione. Instead, CYP3A4 and CYP2C9 hydroxylate testosterone or androstenedione at C16, while bacterial P450-BM3 mutants enable C7β-hydroxylation. The catalytic cycle involves:
Table 4: P450 Enzymes in Steroid Functionalization
P450 Enzyme | Modification Site | Reaction Type | Biological System |
---|---|---|---|
CYP17A1 | C17α, C20 | Hydroxylation/Lyase | Human |
CYP3A4 | C6β, C16 | Hydroxylation | Human |
P450-BM3 mutant | C7β | Hydroxylation | Engineered M. neoaurum |
CYP2C9 | C16α | Hydroxylation | Human |
NADPH provides reducing equivalents for both CYP450s and HSDs. During phytosterol-to-AD conversion in M. neoaurum, NADH predominates. To sustain mP450-BM3 (an NADPH-dependent enzyme), a cofactor regeneration system was engineered:
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: